rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis
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Overview
Description
rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis is an organic compound that belongs to the class of naphthalenes This compound is characterized by its unique stereochemistry, which includes a cis configuration and specific chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis typically involves several steps, including the formation of the naphthalene ring system and the introduction of the amino and hydroxyl groups in the correct stereochemical configuration. Common synthetic routes may involve the use of chiral catalysts or reagents to ensure the desired stereochemistry is achieved. Specific reaction conditions, such as temperature, pressure, and solvent choice, are crucial to the success of these synthetic methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and distillation are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-aminocyclooctane-1-carboxylic acid hydrochloride, cis
- rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
Uniqueness
rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features makes it particularly valuable for studying stereochemical effects in chemical reactions and biological systems.
Properties
CAS No. |
7480-36-6 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2/t9-,10+/m1/s1 |
InChI Key |
NBUGQUVHXNWCTQ-ZJUUUORDSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]([C@@H]1O)N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)N |
Purity |
95 |
Origin of Product |
United States |
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